4-Bromomethyl benzoyl bromide

Übersicht

Beschreibung

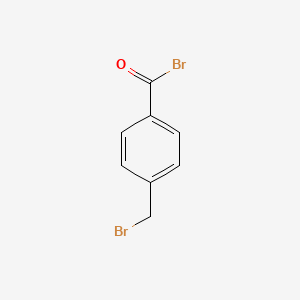

4-Bromomethyl benzoyl bromide (CAS: 876-07-3) is a bifunctional aromatic compound with the molecular formula C₈H₆Br₂O. It features a bromomethyl (–CH₂Br) group and a benzoyl bromide (–C(O)Br) group on the para position of the benzene ring. This compound is highly reactive due to the presence of two electrophilic bromine atoms, enabling dual reactivity in acylation and alkylation reactions. Key properties include:

- Molecular weight: 277.94 g/mol

- Melting point: 57–61°C

- Boiling point: 100–112°C (0.5 mmHg)

- Hazards: Classified as a flammable corrosive solid (UN 3261) with severe skin/eye irritation (GHS H314, H318) and WGK 3 environmental toxicity .

Its primary applications include synthesizing PEGylated polymers, pharmaceutical intermediates (e.g., anti-HIV agents), and functionalized nanomaterials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromomethyl benzoyl bromide can be synthesized through the bromination of 4-methylbenzoyl chloride. The process involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide . The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: On an industrial scale, this compound is produced by the bromination of 4-methylbenzoyl chloride using bromine in the presence of a catalyst such as iron(III) chloride (FeCl3) . The reaction is conducted at elevated temperatures to ensure complete bromination and high yield .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromomethyl benzoyl bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.

Hydrolysis: In the presence of water or alcohols, this compound hydrolyzes to form 4-bromomethyl benzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine (Et3N) or pyridine.

Hydrolysis: Water or alcohols under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Nucleophilic Substitution: Various substituted benzoyl derivatives.

Hydrolysis: 4-Bromomethyl benzoic acid.

Reduction: 4-Methylbenzoyl bromide.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

4-Bromomethyl benzoyl bromide serves as a crucial building block in the synthesis of various organic compounds. Its reactivity stems from the presence of both bromomethyl and benzoyl groups, allowing it to undergo multiple types of reactions:

- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

- Hydrolysis : In the presence of water or alcohols, it hydrolyzes to form 4-bromomethyl benzoic acid.

- Reduction : It can be reduced to 4-methylbenzoyl bromide using reducing agents like lithium aluminum hydride.

Biological Applications

The compound has garnered attention for its biological activities, particularly in modifying biomolecules and developing pharmaceutical agents.

Protein Modification

This compound can acylate proteins, which influences their stability and functionality. This property is essential for studying protein interactions and dynamics. For example, a study demonstrated that acylation could significantly alter protein behavior, providing insights into protein structure-function relationships.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A notable study synthesized various substituted derivatives and evaluated their activity against different microbial strains. The findings highlighted structure-activity relationships (SAR) that guide the design of more potent antimicrobial agents.

Drug Development

The compound acts as an intermediate in synthesizing several pharmaceuticals, including anticancer and antiviral drugs. Its ability to modify biological targets makes it a candidate for drug discovery initiatives targeting specific diseases.

Case Studies

-

Antimicrobial Properties :

- A study focused on synthesizing 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives using this compound as a key building block. The researchers established SAR by varying substituents, leading to compounds with enhanced antimicrobial efficacy against specific strains.

-

Protein Acylation :

- Another investigation examined the use of this compound for protein modification through acylation. The results indicated that such modifications could significantly impact protein functionality, thus aiding in understanding protein dynamics within biological systems.

Wirkmechanismus

The mechanism of action of 4-bromomethyl benzoyl bromide primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species . This reactivity is exploited in organic synthesis to introduce the benzoyl group into target molecules .

Vergleich Mit ähnlichen Verbindungen

Benzoyl Bromide (C₆H₅C(O)Br)

- Reactivity: Benzoyl bromide is a monofunctional acyl bromide used in Friedel-Crafts acylations. However, it lacks the bromomethyl group, limiting its utility in sequential alkylation-acylation reactions. In contrast, 4-bromomethyl benzoyl bromide can undergo two-step substitutions (e.g., first acylating a nucleophile, then alkylating another) .

- Kinetics: Benzoyl bromide reacts with amines (e.g., oleylamine) to release bromide ions, critical in perovskite nanocrystal synthesis. However, its decomposition kinetics are slower compared to this compound, which releases Br⁻ more rapidly due to the additional bromomethyl group .

- Safety : Both compounds are corrosive (GHS H314), but this compound has higher environmental toxicity (WGK 3 vs. WGK 1 for benzoyl bromide) .

Benzoyl Chloride (C₆H₅C(O)Cl)

- Electrophilicity : The chloride group in benzoyl chloride reduces electrophilicity compared to bromides. For example, benzoyl chloride fails in regioselective C-alkylation reactions, whereas this compound achieves higher selectivity due to Br's superior leaving-group ability .

- Side Reactions : Benzoyl chloride can cause unintended substitutions (e.g., chloroacetyl formation from bromoacetyl derivatives), whereas benzoyl bromide avoids such issues .

Methyl 4-(Bromomethyl)benzoate (C₉H₉BrO₂)

- Functionality : This ester derivative replaces the benzoyl bromide group with a methoxycarbonyl (–COOCH₃) group. While less reactive toward nucleophiles, it is used in synthesizing aldose reductase inhibitors. The absence of the acyl bromide limits its utility in acylation but improves stability .

- Solubility: Unlike this compound, which is polar and soluble in ether/ethanol, the ester derivative is insoluble in halogenated solvents .

4-Methoxybenzyl Bromide (C₈H₉BrO)

- Reactivity : This compound has a single bromomethyl group and a methoxy substituent. The electron-donating methoxy group deactivates the benzene ring, reducing electrophilicity compared to this compound. It is primarily used in alkylation reactions for pharmaceuticals .

4-Bromomethyl Benzenesulfonyl Chloride

- Applications : Used in solid-phase peptoid synthesis, this sulfonyl chloride is less reactive toward amines than this compound. The sulfonyl group acts as a better leaving group in SN2 reactions, but the chloride is less electrophilic than bromide .

Dual Reactivity

The bromomethyl and acyl bromide groups enable orthogonal reactivity:

Acylation : The –C(O)Br reacts with amines/alcohols to form amides/esters.

Alkylation : The –CH₂Br undergoes nucleophilic substitution with thiols, amines, or carbanions.

This dual functionality is absent in monohalides like benzyl bromide or benzoyl chloride, making this compound valuable in multi-step syntheses .

Biologische Aktivität

4-Bromomethyl benzoyl bromide (CAS 876-07-3), a para-substituted benzoyl bromide, has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 277.94 g/mol

- Boiling Point : 100-112 °C at 0.5 mmHg

- Melting Point : 57-61 °C

This compound is characterized by its dual reactivity, possessing both a bromomethyl and a benzoyl group, which allows it to participate in a wide range of chemical reactions, including nucleophilic substitution and hydrolysis .

The primary mode of action for this compound involves bromination , where the bromine atom in the compound substitutes for a hydrogen atom in target molecules. This reaction leads to the formation of new compounds that can exhibit varied biological activities. The compound can modify biomolecules such as proteins and nucleic acids, significantly influencing their structure and function .

Biological Applications

This compound is utilized in several biological contexts:

- Protein Modification : It can acylate proteins, impacting their stability and function. This property is crucial for studying protein interactions and functions.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents. The introduction of various substituents on the benzamide derivatives has been shown to affect their potency against different microbial strains .

- Drug Development : It serves as an intermediate in synthesizing various pharmaceuticals, including anticancer and antiviral agents .

Case Studies

-

Antimicrobial Properties :

A study investigated the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives using this compound as a key building block. The researchers established structure-activity relationships (SAR) by varying substituents on the benzamide derivatives, leading to the identification of compounds with enhanced antimicrobial activity. -

Protein Acylation :

Another study highlighted the use of this compound in modifying proteins through acylation. This modification was shown to influence protein functionality, providing insights into protein dynamics and interactions within biological systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 4-Bromomethyl benzoic acid | Carboxylic acid derivative | Antimicrobial activity |

| 4-Bromomethyl benzyl bromide | Benzyl derivative | Nucleophilic substitution reactions |

| 4-Methoxybenzyl bromide | Methoxy-substituted compound | Varies; less reactive than benzoyl |

The comparison highlights the unique position of this compound due to its dual functional groups, allowing it to engage in diverse chemical reactions not available to its analogs.

Q & A

Q. What are the recommended synthetic routes for preparing 4-Bromomethyl benzoyl bromide in a laboratory setting?

Basic Research Question

A common method involves the bromination of 4-methylbenzoyl chloride using bromine (Br₂) or HBr under controlled conditions. For example:

Bromination : React 4-methylbenzoyl chloride with bromine in the presence of a radical initiator (e.g., AIBN) at 80–100°C in anhydrous CCl₄ .

Purification : Distill under reduced pressure (100–112°C at 0.5 mmHg) and recrystallize from non-polar solvents (e.g., hexane) to achieve >96% purity .

Key Considerations : Use inert atmosphere (N₂/Ar) to prevent hydrolysis, as the compound is moisture-sensitive. Monitor reaction progress via TLC or GC-MS.

Q. What safety precautions are essential when handling this compound?

Basic Research Question

this compound is highly corrosive and moisture-sensitive. Critical precautions include:

- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats .

- Ventilation : Use fume hoods with >100 fpm airflow to prevent inhalation of vapors .

- First Aid : For skin contact, wash immediately with soap/water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in amber glass bottles under anhydrous conditions (e.g., molecular sieves) at 2–8°C .

Q. How can reaction mechanisms involving this compound be elucidated using spectroscopic and computational methods?

Advanced Research Question

Mechanistic Studies :

- NMR Spectroscopy : Track reaction intermediates by observing chemical shifts of the benzoyl bromide group (e.g., carbonyl carbon at ~170 ppm in ¹³C NMR) and bromomethyl protons (δ ~4.5–5.0 in ¹H NMR) .

- DFT Calculations : Model transition states using software like Gaussian to predict regioselectivity in nucleophilic acyl substitutions (e.g., attack by amines or alcohols) .

Example : Huang et al. (2007) combined experimental kinetics with DFT to explain enantioselective additions catalyzed by Ti(IV) complexes, demonstrating how steric effects dominate reaction pathways .

Q. How to address contradictions in reported reaction yields when using this compound as an acylating agent?

Advanced Research Question

Discrepancies in yields (e.g., 60–95%) often arise from:

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote side reactions (e.g., hydrolysis). Compare with non-polar solvents (toluene) .

Temperature Control : Exothermic reactions require precise cooling (e.g., -78°C for kinetic enolate formation vs. 25°C for thermodynamic control) .

Substrate Purity : Residual moisture or impurities (e.g., unreacted 4-methylbenzoyl chloride) can reduce yields. Validate purity via HPLC or Karl Fischer titration .

Case Study : Knop et al. (2010) optimized PEGylation reactions by pre-drying substrates and using molecular sieves, achieving reproducible yields of 85% .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Basic Research Question

- Elemental Analysis : Confirm Br content (theoretical: 57.5%) via combustion analysis .

- MS/IR Spectroscopy : Identify molecular ion peaks (m/z 277.94 for [M⁺]) and carbonyl stretches (~1740 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., 4-(bromomethyl)-N-alkylbenzamides) to confirm regiochemistry .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Electron-withdrawing groups (EWGs) on the benzoyl ring (e.g., -NO₂) increase electrophilicity, accelerating nucleophilic attacks. Conversely, electron-donating groups (EDGs, e.g., -OCH₃) reduce reactivity.

Example : In Suzuki-Miyaura couplings, bromomethyl groups exhibit higher oxidative addition rates with Pd(0) catalysts compared to chloromethyl analogs due to better leaving-group ability .

Q. What strategies mitigate hydrolysis of this compound during long-term storage?

Basic Research Question

- Stabilization : Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit radical degradation .

- Packaging : Use flame-sealed ampoules under argon to exclude moisture and oxygen .

- Quality Control : Periodically test for hydrolysis products (e.g., 4-bromomethylbenzoic acid) via FTIR or LC-MS .

Q. How can computational modeling predict the toxicity profile of this compound?

Advanced Research Question

Eigenschaften

IUPAC Name |

4-(bromomethyl)benzoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYGJYAPDGKPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405113 | |

| Record name | 4-Bromomethyl benzoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-07-3 | |

| Record name | 4-Bromomethyl benzoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromomethyl benzoyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.